molecular formula C33H31N5O2S2 B15027057 2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B15027057
M. Wt: 593.8 g/mol
InChI Key: LRSJAJSFTWOAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[84002,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the triazatricyclo[8.4.0.02,7]tetradeca core through a cyclization reaction.
  • Introduction of the sulfanylidene and imino groups via nucleophilic substitution reactions.
  • Attachment of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • **this compound

Uniqueness

The uniqueness of 2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[84002,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide lies in its complex structure, which includes multiple functional groups and a tricyclic core

Properties

Molecular Formula

C33H31N5O2S2

Molecular Weight

593.8 g/mol

IUPAC Name

2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C33H31N5O2S2/c1-21-14-16-22(17-15-21)35-27(39)20-42-32-36-30-28(29(34)37(32)23-10-6-4-7-11-23)25-18-33(2,3)40-19-26(25)31(41)38(30)24-12-8-5-9-13-24/h4-17,34H,18-20H2,1-3H3,(H,35,39)

InChI Key

LRSJAJSFTWOAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(COC(C4)(C)C)C(=S)N3C5=CC=CC=C5)C(=N)N2C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.